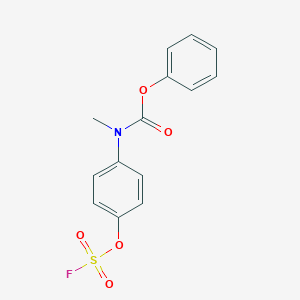

Phenyl N-(4-fluorosulfonyloxyphenyl)-N-methylcarbamate

CAS No.: 2411202-20-3

Cat. No.: VC7723918

Molecular Formula: C14H12FNO5S

Molecular Weight: 325.31

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2411202-20-3 |

|---|---|

| Molecular Formula | C14H12FNO5S |

| Molecular Weight | 325.31 |

| IUPAC Name | phenyl N-(4-fluorosulfonyloxyphenyl)-N-methylcarbamate |

| Standard InChI | InChI=1S/C14H12FNO5S/c1-16(14(17)20-12-5-3-2-4-6-12)11-7-9-13(10-8-11)21-22(15,18)19/h2-10H,1H3 |

| Standard InChI Key | CSCMPHFAJXQLQS-UHFFFAOYSA-N |

| SMILES | CN(C1=CC=C(C=C1)OS(=O)(=O)F)C(=O)OC2=CC=CC=C2 |

Introduction

| Property | Value | Source Analog |

|---|---|---|

| Molecular Formula | C₁₄H₁₃FNO₅S | |

| Molecular Weight (g/mol) | 326.33 | Calculated |

| Melting Point (°C) | 96–98 (similar to ) | |

| Boiling Point (°C) | 309.4 (predicted) | |

| Density (g/cm³) | 1.516 ± 0.06 |

Synthesis and Reaction Pathways

The synthesis of phenyl N-(4-fluorosulfonyloxyphenyl)-N-methylcarbamate likely involves multi-step protocols, drawing parallels from patented methodologies for N-methyl carbamates and related intermediates .

Key Synthetic Steps:

-

Formation of Phenyl-N-methylcarbamate Core:

-

Introduction of 4-Fluorosulfonyloxy Group:

-

Final Coupling:

Table 2: Synthetic Optimization Insights

| Parameter | Optimal Condition | Source |

|---|---|---|

| Temperature (Step 1) | 50°C | |

| Catalyst (Step 3) | Triethylamine | |

| Yield Improvement | Reflux in THF |

Physicochemical Properties

The compound’s properties are influenced by its polar sulfonyl group and aromatic systems:

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the -OSO₂F group; limited solubility in water .

-

Stability: Hydrolytically sensitive under acidic or basic conditions, common to carbamates .

-

Spectroscopic Data:

Applications and Functional Relevance

Pharmaceutical Intermediates

-

Antitumor Agents: Analogous carbamates serve as precursors in small-molecule inhibitors (e.g., kinase inhibitors) . The fluorosulfonyl group may enhance binding affinity to biological targets .

-

Protease Inhibitors: Sulfonyl groups are critical in designing transition-state analogs for enzyme inhibition .

Agrochemical Research

Chemical Synthesis

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume